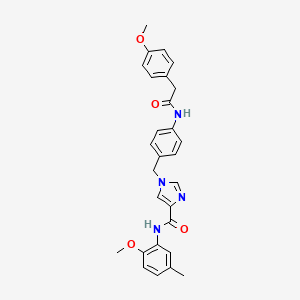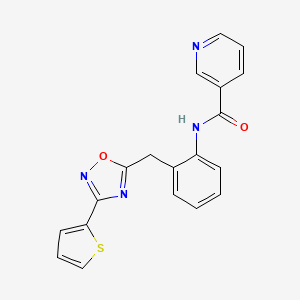
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide” is a compound that has been studied for its fungicidal activity . It is a derivative of N-(thiophen-2-yl) nicotinamide, which was designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Synthesis Analysis
The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecular structure of the compound was identified through 1H NMR, 13C NMR, and HRMS spectra .
Chemical Reactions Analysis
The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted nicotinic acid was acyl chlorinated with oxalyl chloride to obtain acyl chloride. The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .
Scientific Research Applications
Antimicrobial and Fungicidal Activity
Research has demonstrated the antimicrobial and fungicidal potential of nicotinamide derivatives. Patel and Shaikh (2010) synthesized compounds exhibiting antimicrobial activity against bacteria and fungi, comparable to standard drugs (Patel & Shaikh, 2010). Similarly, Wu et al. (2022) designed N-(thiophen-2-yl) nicotinamide derivatives showing excellent fungicidal activities, surpassing commercial fungicides (Wu et al., 2022).
Apoptosis Induction and Anticancer Activity
A cell- and caspase-based apoptosis induction assay was developed for discovering apoptosis inducers, including N-phenyl nicotinamides, with potential anticancer activity. This underscores the role of chemical genetics in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
Anticonvulsant and Antiproteolytic Properties
Compounds related to oxadiazole-2-thiones have been synthesized and evaluated for anticonvulsant activity, showcasing protection against convulsions in mice, though the biochemical basis for this activity remains to be fully understood (Chaudhary et al., 1978).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution, presenting a new class of corrosion inhibitors with potential industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Pathway Modulation
Nicotinamide derivatives are key players in cellular bioenergetics and have been implicated in modulating multiple pathways related to cellular survival, oxidative stress, and disease conditions. This indicates their potential for therapeutic interventions in metabolic diseases (Tolstikov et al., 2014).
Mechanism of Action
Mode of action
The mode of action of thiophene derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information about this compound, it’s difficult to provide a detailed explanation of its mode of action.
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, thiophene derivatives can have a variety of effects due to their diverse pharmacological properties .
Future Directions
properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-19(14-6-3-9-20-12-14)21-15-7-2-1-5-13(15)11-17-22-18(23-25-17)16-8-4-10-26-16/h1-10,12H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJGERMNHSTKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

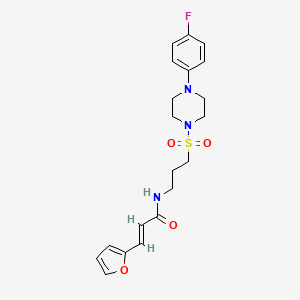
![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)
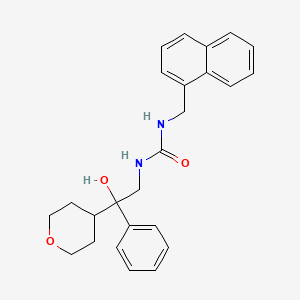

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)
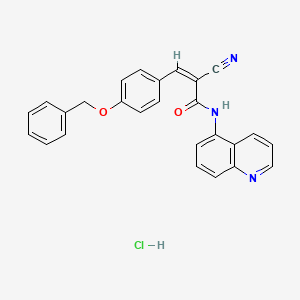
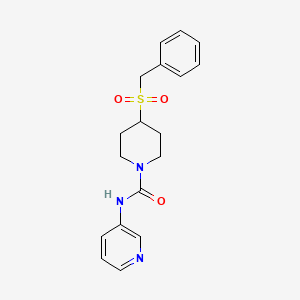
![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid](/img/structure/B2557065.png)
